1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylpiperazinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea typically involves the reaction of 4-chloroaniline with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease processes.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of a urea group.
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)guanidine: Contains a guanidine group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17ClN4O |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C12H17ClN4O/c1-16-6-8-17(9-7-16)15-12(18)14-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H2,14,15,18) |
InChI Key |
IHFFEJHUOVPTRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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